molecular formula C28H26N4O4S B11397898 N-(4-(5-amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide

N-(4-(5-amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2,5-diethoxyphenyl)benzamide

Cat. No.: B11397898
M. Wt: 514.6 g/mol
InChI Key: GQTYSYVOWKAPIL-UHFFFAOYSA-N
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Description

N-{4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-2,5-diethoxyphenyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiazole moiety, a pyrrole ring, and a benzamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-2,5-diethoxyphenyl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the formation of the pyrrole ring, and finally, the coupling with the benzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-2,5-diethoxyphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-2,5-diethoxyphenyl}benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It could be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-2,5-diethoxyphenyl}benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, pyrrole-containing molecules, and benzamide analogs. Examples include:

  • 2-(4-aminophenyl)benzothiazole
  • 1-(2,5-dimethoxyphenyl)pyrrole
  • N-(4-aminophenyl)benzamide

Uniqueness

What sets N-{4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-2,5-diethoxyphenyl}benzamide apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties that are not present in the individual components, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-2,5-diethoxyphenyl]benzamide

InChI

InChI=1S/C28H26N4O4S/c1-3-35-22-15-20(23(36-4-2)14-19(22)30-27(34)17-10-6-5-7-11-17)32-16-21(33)25(26(32)29)28-31-18-12-8-9-13-24(18)37-28/h5-15,29,33H,3-4,16H2,1-2H3,(H,30,34)

InChI Key

GQTYSYVOWKAPIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)N3CC(=C(C3=N)C4=NC5=CC=CC=C5S4)O

Origin of Product

United States

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